(4-Chloro-2,6-dimethylphenyl)methanol
Overview
Description
(4-Chloro-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO It is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions, along with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-dimethylphenyl)methanol typically involves the chlorination of 2,6-dimethylphenol followed by a reduction reaction. One common method includes the following steps:
Chlorination: 2,6-dimethylphenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 4-position.
Reduction: The resulting 4-chloro-2,6-dimethylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to convert the phenol group to a methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products
Oxidation: 4-Chloro-2,6-dimethylbenzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(4-Chloro-2,6-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylphenol: Similar structure but lacks the methanol group.
2,6-Dimethylphenol: Lacks both the chlorine and methanol groups.
4-Chloro-2,6-dimethylbenzoic acid: An oxidation product of (4-Chloro-2,6-dimethylphenyl)methanol.
Uniqueness
This compound is unique due to the presence of both chlorine and methanol groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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